molecular formula C22H27FN4O2 B1670913 DPA-714 CAS No. 958233-07-3

DPA-714

Katalognummer B1670913
CAS-Nummer: 958233-07-3
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: FLZZFWBNYJNHMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DPA-714, or N,N-diethyl-2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide, is a selective ligand for the translocator protein (TSPO) currently under evaluation for several clinical applications . It has a high affinity for the TSPO with a dissociation constant (Ki) of 7.0 ± 0.4 nM .


Synthesis Analysis

DPA-714 is synthesized using the classic nucleophilic aliphatic substitution on a good leaving group, tosylate, with [18F]fluoride using tetraethylammonium bicarbonate in acetonitrile at 100°C . The process is fully automated on a Trasis AllinOne synthesizer .


Molecular Structure Analysis

The molecular structure of DPA-714 includes a fluorine atom, which allows labeling with fluorine-18 and in vivo imaging using positron emission tomography . The chemical formula of DPA-714 is C22H27FN4O2 .


Chemical Reactions Analysis

DPA-714 is used in Positron Emission Tomography following substitution of fluorine-19 with fluorine-18, a positron-emitting radionuclide . This enables visualization of inflammatory processes in vivo non-invasively .


Physical And Chemical Properties Analysis

DPA-714 has a molar mass of 398.482 g·mol−1 . It is a solid substance with a white to off-white color .

Wissenschaftliche Forschungsanwendungen

Neuroinflammation Imaging in Positron Emission Tomography (PET)

  • Application Summary : DPA-714 is a potent TSPO-specific ligand used in Positron Emission Tomography (PET) to visualize inflammatory processes in vivo non-invasively . It’s particularly useful for studying neuroinflammation, a common process in various neurological disorders .
  • Methods of Application : The radiofluorination of DPA-714 is achieved by nucleophilic 18 F-fluoride displacement of the tosylate precursor . The process is fully automated on a Trasis AllinOne synthesiser using an in-house designed cassette and sequence . The radiolabeled tracer, [18 F]DPA-714, is then used in PET scans .
  • Results/Outcomes : With a relatively small precursor load of 4 mg, [18 F]DPA-714 was obtained with consistently high radiochemical yields of 55-71% (n=6) and molar activities of 117-350 GBq/µmol at end of synthesis . This enables visualization of inflammatory processes in vivo non-invasively .

Pharmacokinetics Analysis

  • Application Summary : DPA-714 is used to assess the effect of concomitant medication, age, sex, body mass index and 18-kDa translocator protein (TSPO) binding affinity status on the metabolism and plasma pharmacokinetics .
  • Methods of Application : The non-metabolized fraction of [18 F]DPA-714 is estimated in venous plasma of patients and healthy controls during the 90 min brain PET acquisition using a direct solid-phase extraction method .

Metabolic Stability Analysis

  • Application Summary : DPA-714 is used to study its metabolic stability in the brain .
  • Methods of Application : The non-metabolized fraction of [18 F]F-DPA and [18 F]DPA-714 is estimated in the brain after injection .
  • Results/Outcomes : [18 F]F-DPA is more metabolically stable than [18 F]DPA-714 in the brain; non-metabolized [18 F]F-DPA accounted for more than 90% of the remaining radioactivity even 90 min after injection, whereas for [18 F]DPA-714, only about 50% of the brain activity was the parent compound .

Arthritis Research

  • Application Summary : DPA-714 is used in arthritis research for imaging inflammation in arthritic joints .
  • Methods of Application : The uptake of [18 F]DPA-714 is measured in the arthritic joints after intravenous injection of the radiotracer .
  • Results/Outcomes : The uptake of [18 F]DPA-714 rapidly reached a maximum and steady value, only a few minutes following the intravenous injection of the radiotracer and remained stable throughout the 60-minute acquisition .

Influence of Various Factors on Metabolism and Plasma Pharmacokinetics

  • Application Summary : DPA-714 is used to assess the effect of various factors such as co-medications, age, sex, body mass index and TSPO polymorphism on the metabolism and plasma pharmacokinetics .
  • Methods of Application : The non-metabolized fraction of [18 F]DPA-714 is estimated in venous plasma of patients and healthy controls during the 90 min brain PET acquisition using a direct solid-phase extraction method .

Zukünftige Richtungen

DPA-714 is currently under investigation as a potential radiopharmaceutical for imaging TSPO in living systems using positron emission tomography . It has been successfully evaluated for the specific imaging of inflammation in various models of neuroinflammation and in a brain tumor model .

Eigenschaften

IUPAC Name

N,N-diethyl-2-[2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-5-26(6-2)20(28)14-19-21(17-7-9-18(10-8-17)29-12-11-23)25-27-16(4)13-15(3)24-22(19)27/h7-10,13H,5-6,11-12,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZZFWBNYJNHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC=C(C=C3)OCCF)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801121798
Record name DPA 714
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-(2-Fluoroethoxy)phenyl)-5,7-dimethylpyrazolo(1,5-a)pyrimidin-3-yl)-N,N-diethylacetamide

CAS RN

958233-07-3
Record name N,N-Diethyl-2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958233-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DPA-714
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958233073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DPA 714
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DPA-714
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1H4D2VKZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DPA-714
Reactant of Route 2
Reactant of Route 2
DPA-714
Reactant of Route 3
Reactant of Route 3
DPA-714
Reactant of Route 4
Reactant of Route 4
DPA-714
Reactant of Route 5
Reactant of Route 5
DPA-714
Reactant of Route 6
DPA-714

Citations

For This Compound
2,550
Citations
L Hamelin, J Lagarde, G Dorothée, C Leroy, M Labit… - Brain, 2016 - academic.oup.com
… The choice of the time window between 60–90 min to measure DPA-714 uptake is justified by a recent study showing that 18 F-DPA-714 volume of distribution (VT) was remarkably …
Number of citations: 415 academic.oup.com
SSV Golla, R Boellaard, V Oikonen… - Journal of Cerebral …, 2015 - journals.sagepub.com
… ± 10 MBq [ 18 F]DPA-714. The model that provided the best fits … quantification of [ 18 F]DPA-714 kinetics, irrespective of scan … These data suggest that [ 18 F]DPA-714 cannot be used for …
Number of citations: 112 journals.sagepub.com
ML James, RR Fulton, J Vercoullie… - Journal of Nuclear …, 2008 - Soc Nuclear Med
… The aims of this study were to synthesize the fluoroethoxy analog DPA-714, label it with 18 F, and evaluate 18 F-DPA-714 in a neuroinflammatory rodent model and in vivo in a normal …
Number of citations: 278 jnm.snmjournals.org
F Chauveau, N Van Camp, F Dollé… - Journal of Nuclear …, 2009 - Soc Nuclear Med
… and in vivo PET of 18 F-DPA-714 in comparison to 11 C-PK11195 and 11 C-DPA-… DPA-714 with its 11 C analog DPA-713 and with 11 C-PK11195 supports the view that 18 F-DPA-714 …
Number of citations: 256 jnm.snmjournals.org
N Arlicot, J Vercouillie, MJ Ribeiro, C Tauber… - Nuclear medicine and …, 2012 - Elsevier
… [ 18 F]DPA-714 is a promising PET radioligand with excellent in vivo stability and biodistribution, and acceptable effective dose estimation. Therefore, [ 18 F]DPA-714 could provide a …
Number of citations: 134 www.sciencedirect.com
H Boutin, C Prenant, R Maroy, J Galea… - PloS one, 2013 - journals.plos.org
… TSPO expression has been detected robustly after stroke in experimental animal models and patients [25], [26], [28]–[32], so we compared [ 11 C]PK11195 and [ 18 F]DPA-714 after …
Number of citations: 87 journals.plos.org
C Wu, X Yue, L Lang, DO Kiesewetter, F Li, Z Zhu… - Theranostics, 2014 - ncbi.nlm.nih.gov
… -DPA-714 uptake in several types of tumors is significantly lower than that in inflammatory muscles, suggesting 18 F-DPA-714 … We aimed to monitor the uptake patterns of 18 F-DPA-714 …
Number of citations: 53 www.ncbi.nlm.nih.gov
J Doorduin, HC Klein, RA Dierckx, M James… - Molecular Imaging and …, 2009 - Springer
… and [ 18 F]-DPA-714 as agents for imaging of activated … DPA-714 from the labeling precursor compound 3. The labeling precursor compound 3 and the reference material for DPA-714 …
Number of citations: 148 link.springer.com
A Martín, R Boisgard, B Thézé… - Journal of Cerebral …, 2010 - journals.sagepub.com
… with [ 18 F]DPA-714 for the detection of … ]DPA-714 could document the time course of the neuroinflammatory reaction after stroke. We performed serial PET imaging with [ 18 F]DPA-714 …
Number of citations: 196 journals.sagepub.com
A Winkeler, R Boisgard, AR Awde, A Dubois… - European journal of …, 2012 - Springer
… The aim of the present study was to investigate the potential use of [ 18 F]DPA-714 as a new PET imaging marker for glioma. Here we report the use of [ 18 F]DPA-714 to monitor TSPO-…
Number of citations: 91 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.